molecular formula C21H20N4O3 B7705488 N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide

Cat. No. B7705488
M. Wt: 376.4 g/mol
InChI Key: PTCRAHJHBNZODS-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide, also known as EPPQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPQ belongs to the family of quinoline-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are essential for cancer cell growth and survival. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the activity of protein kinase B (AKT), which is a key regulator of cell survival and growth. It has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a transcription factor that regulates the expression of genes involved in cell survival, proliferation, and inflammation.
Biochemical and Physiological Effects:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit the formation of blood vessels that supply nutrients to tumors. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its potential as a therapeutic agent for cancer treatment. It has shown promising results in preclinical studies and has the potential to be developed into a novel anti-cancer drug. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, one of the limitations of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. One of the areas of research is to investigate its potential as a combination therapy with other anti-cancer agents. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to enhance the anti-cancer effects of other agents, such as cisplatin and doxorubicin. Another area of research is to investigate the pharmacokinetics and pharmacodynamics of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in vivo. This will help to determine the optimal dosage and administration route for N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. Additionally, further research is needed to investigate the potential side effects and toxicity of N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in vivo.
Conclusion:
N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer treatment. The synthesis method has been optimized to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in high yields and purity. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. However, further research is needed to investigate its potential as a combination therapy, pharmacokinetics and pharmacodynamics, and potential side effects and toxicity in vivo.

Synthesis Methods

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide can be synthesized using a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 4-chloropyrazole, followed by reduction and cyclization reactions. The final step involves the reaction of the resulting intermediate with ethyl iodide to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide. The synthesis method has been optimized to obtain N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide in high yields and purity.

Scientific Research Applications

N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been investigated for its potential therapeutic applications in various preclinical studies. One of the major areas of research has been its anti-cancer properties. N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.

properties

IUPAC Name

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c1-4-25-20-15(11-13-7-5-6-8-16(13)22-20)19(24-25)23-21(26)14-9-10-17(27-2)18(12-14)28-3/h5-12H,4H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCRAHJHBNZODS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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